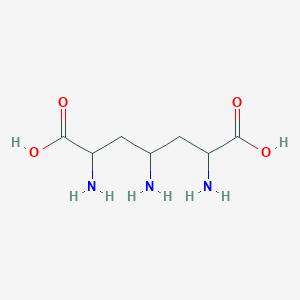
2,4,6-Triaminoheptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triaminoheptanedioic acid is an organic compound with the molecular formula C7H15N3O4. It is a derivative of heptanedioic acid, characterized by the presence of three amino groups at the 2nd, 4th, and 6th positions on the heptanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triaminoheptanedioic acid typically involves the multi-step reaction of heptanedioic acid derivatives with suitable amination reagents. One common method includes the protection of carboxyl groups followed by selective amination at the desired positions. The reaction conditions often require controlled temperatures and pH to ensure the selective introduction of amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triaminoheptanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the carboxyl groups can yield corresponding alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
2,4,6-Triaminoheptanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Triaminoheptanedioic acid involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4,6-Triaminoheptanedioic acid include other amino acid derivatives such as:
- 2,4-Diaminoheptanedioic acid
- 2,6-Diaminoheptanedioic acid
- 2,4,6-Triaminopimelic acid
Uniqueness
What sets this compound apart is the presence of three amino groups at specific positions, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
48065-37-8 |
|---|---|
Formule moléculaire |
C7H15N3O4 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2,4,6-triaminoheptanedioic acid |
InChI |
InChI=1S/C7H15N3O4/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h3-5H,1-2,8-10H2,(H,11,12)(H,13,14) |
Clé InChI |
DYDIAQYPMYZMDR-UHFFFAOYSA-N |
SMILES canonique |
C(C(CC(C(=O)O)N)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


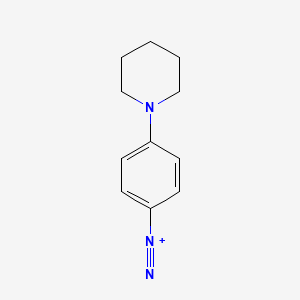
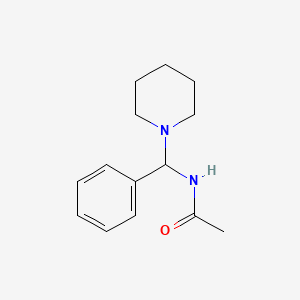
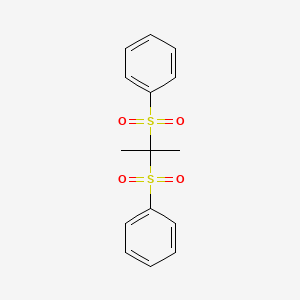
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
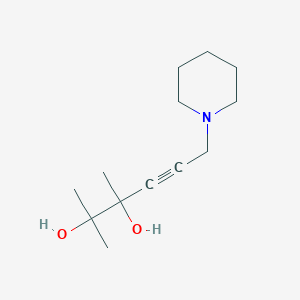




![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)

![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
